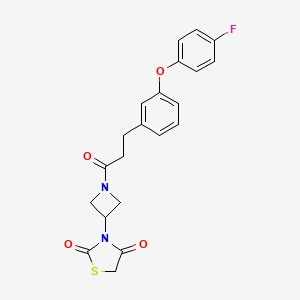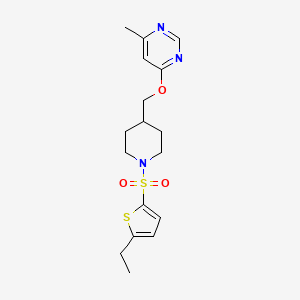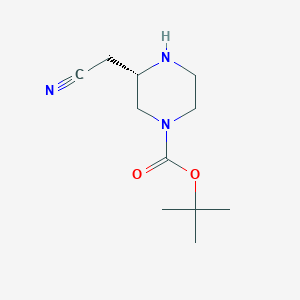![molecular formula C9H9FO B2783473 2-[(3-Fluorophenyl)methyl]oxirane CAS No. 62826-44-2](/img/structure/B2783473.png)
2-[(3-Fluorophenyl)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(3-Fluorophenyl)methyl]oxirane” is a chemical compound with the molecular formula C9H9FO . It is a type of oxirane, which are three-membered ring structures in which one of the vertices is an oxygen and the other two are carbons .
Synthesis Analysis
The synthesis of oxiranes, including “this compound”, often involves the use of tertiary amines as catalysts . One common method for the synthesis of oxiranes is the reaction between an alkene and a peroxycarboxylic acid . This reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond .Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-membered ring structure (oxirane) with a fluorophenyl group and a methyl group attached . The InChI code for this compound is 1S/C9H9FO/c10-8-3-1-2-7(4-8)5-9-6-11-9/h1-4,9H,5-6H2 .Chemical Reactions Analysis
Oxiranes, including “this compound”, can undergo a variety of chemical reactions. One common reaction is the ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine . This reaction involves a series of parallel consecutive stages, including the quaternization of the tertiary amine by activated oxirane and the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 203.5±13.0 °C and a predicted density of 1.200±0.06 g/cm3 . The compound is a liquid at room temperature .Mechanism of Action
The mechanism of action for the reactions involving “2-[(3-Fluorophenyl)methyl]oxirane” is typically a concerted reaction with a four-part, circular transition state . This mechanism involves the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond, resulting in the formation of a β-hydroxypropyl ester .
properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-3-1-2-7(4-8)5-9-6-11-9/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTDGMYFHRKGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2783391.png)


![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2783396.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine](/img/structure/B2783397.png)




![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2783408.png)

![4-butoxy-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2783410.png)

